Tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate is a chemical compound with the molecular formula C18H32N2O6S1. It is used in various chemical reactions and has several biological activities1.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps including acylation, sulfonation, and substitution2. The exact synthesis process for this specific compound is not readily available in the search results.
Molecular Structure Analysis
The molecular structure of this compound can be determined using various techniques such as MS and 1HNMR2. However, the specific details about the molecular structure of this compound are not provided in the search results.
Chemical Reactions Analysis
This compound is likely to be involved in various chemical reactions due to its complex structure. However, the specific chemical reactions involving this compound are not detailed in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C18H32N2O6S) and molecular weight1. More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Derivatives
Tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate serves as an essential intermediate in the synthesis of various biologically active compounds. One notable application is in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor. This process involves the preparation of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, which are then reduced to produce cis-4-hydroxy delta-lactams with good yield and stereoselectivity. These intermediates are valuable for synthesizing cis- and trans-4-hydroxypipecolates and a protected 4-hydroxylysine derivative, demonstrating the compound's versatility in organic synthesis and drug development (Marin et al., 2004).
Intermediate in Drug Synthesis
Another significant application is in the synthesis of crizotinib, a therapeutic agent, where tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate acts as a crucial intermediate. The synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, leading to the formation of the desired compound confirmed by MS and 1 HNMR spectrum analysis. This showcases the compound's role in the synthesis of complex molecular structures in pharmaceutical research (Kong et al., 2016).
Structural and Biological Evaluations
Further, studies involving the synthesis, characterization, and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate derivatives highlight the potential of tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate in medicinal chemistry. These derivatives are analyzed for their molecular structure through spectroscopic studies and X-ray diffraction analysis, providing insights into their chemical behavior and interaction potential. Moreover, their moderate antibacterial and antifungal activities against various microorganisms suggest applications in developing new antimicrobial agents (Kulkarni et al., 2016).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results. It’s always recommended to handle chemical compounds with appropriate safety measures.
Future Directions
The future directions for the use of this compound are not explicitly mentioned in the search results. However, given its potential use in PROTAC development, it could have applications in the development of new drugs or therapies3.
Please note that this analysis is based on the information available in the search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
tert-butyl 4-[2-(4-methylsulfonyloxypiperidin-1-yl)-2-oxoethyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O6S/c1-18(2,3)25-17(22)20-9-5-14(6-10-20)13-16(21)19-11-7-15(8-12-19)26-27(4,23)24/h14-15H,5-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPHGCCJTBULLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CCC(CC2)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470569 | |
Record name | 1-(1-tert-butoxycarbonyl-4-piperidylacetyl)-4-mesyloxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate | |
CAS RN |
440634-25-3 | |
Record name | 1,1-Dimethylethyl 4-[2-[4-[(methylsulfonyl)oxy]-1-piperidinyl]-2-oxoethyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=440634-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-tert-butoxycarbonyl-4-piperidylacetyl)-4-mesyloxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidinecarboxylic acid, 4-[2-[4-[(methylsulfonyl)oxy]-1-piperidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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